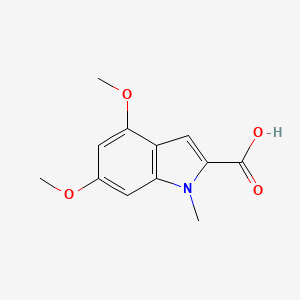
4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C12H13NO4 . It has a molecular weight of 235.24 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13NO4/c1-13-9-4-7 (16-2)5-11 (17-3)8 (9)6-10 (13)12 (14)15/h4-6H,1-3H3, (H,14,15) . This code provides a specific string of characters that represents the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 235.24 . The melting point is 204-205 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Antioxidant and Enzyme Inhibition Properties
A study focused on the synthesis of novel 4,6-dimethoxy-1H-indole-2-carbohydrazides, starting from methyl 4,6-dimethoxy-1H-indole-2-carboxylate, revealed significant antioxidant properties and acetylcholinesterase inhibition. These compounds exhibited promising antioxidant targets, with Nʹ-Benzoyl-4,6-dimethoxy-1H-indole-2-carbohydrazide showing superior inhibition performance, highlighting its potential in medical research aimed at treating diseases related to oxidative stress and enzyme dysfunction (Bingul et al., 2019).
Nitration and Oxidative Dimerisation
Another avenue of research involves the reactivity of 4,6-dimethoxyindoles with nitric acid, leading to nitration and oxidative dimerisation processes. This study showcases the chemical versatility of dimethoxyindoles, creating pathways for synthesizing nitro-indole derivatives with potential applications in material science and pharmaceuticals (Keawin et al., 2005).
Oxidation Chemistry
The oxidation chemistry of indole-2-carboxylic acid has been extensively studied, revealing complex mechanisms leading to various dioxindole derivatives and dimeric forms. These findings contribute to our understanding of the redox behavior of indolic compounds, with implications for developing novel organic electronics and sensors (Goyal & Sangal, 2005).
Electrochemical Oxidation
Research into the electrochemical oxidation of indole-3-acetic acid, a structurally related compound, provides insights into the complex pathways leading to a variety of indolic products. This knowledge is essential for the development of electrochemical sensors and for understanding the environmental degradation processes of indolic compounds (Hu & Dryhurst, 1993).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
4,6-dimethoxy-1-methylindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-13-9-4-7(16-2)5-11(17-3)8(9)6-10(13)12(14)15/h4-6H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBFQDDKTUAVDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
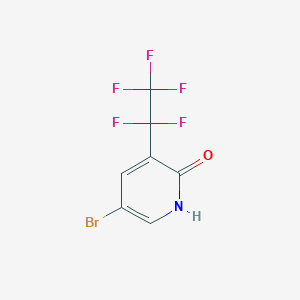

![1-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B2651116.png)
![2-({2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]butanoyl}amino)acetic acid](/img/structure/B2651117.png)
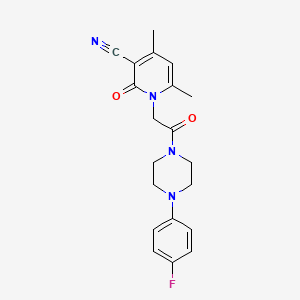
![(2,5-Dimethylfuran-3-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2651120.png)
![N-(1-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B2651121.png)

![3-(4-Fluorophenyl)-5,7-dimethyl-9-(3-phenylpropyl)-5,7,9-trihydro-1,2,4-triazo lo[3,4-i]purine-6,8-dione](/img/structure/B2651123.png)

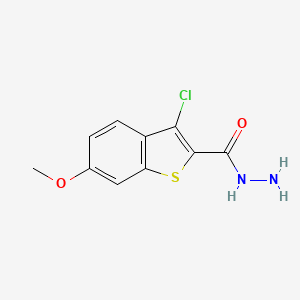
![5-Chloro-N-methyl-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2651129.png)
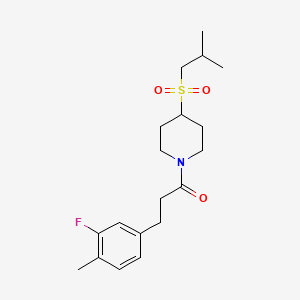
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2651133.png)
